molecular formula C26H30N6O4 B2577052 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-81-6

4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2577052
CAS RN: 1105230-81-6
M. Wt: 490.564
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, it may involve reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves a two-step route starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of triazoloquinazoline derivatives, such as the work by J. Chern et al. (1988), explores the reactions of anthranilamide with isocyanates, leading to new synthesis methods for heterocyclic compounds like oxazoloquinazolinones and oxazinoquinazolinones. These methods contribute to the development of novel compounds with potential applications in medicinal chemistry and materials science (J. Chern et al., 1988).

Biological Activity and Potential Therapeutic Applications

  • The synthesis and evaluation of novel triazoloquinazoline derivatives for antibacterial activities, as investigated by M. Zeydi et al. (2017), highlight the potential of these compounds as antimicrobial agents. This research outlines a framework for assessing the utility of triazoloquinazoline derivatives in addressing bacterial infections (M. Zeydi et al., 2017).

  • Similarly, the study by R. Gadhave and B. Kuchekar (2020) on benzothiazole-based triazoloquinazoline derivatives demonstrates their antioxidant and antibacterial activities. This research supports the exploration of triazoloquinazoline derivatives for multiple pharmacological activities, including anti-inflammatory, anticancer, and antidepressant applications (R. Gadhave & B. Kuchekar, 2020).

Material Science and Electrochemical Applications

  • Investigations into the electrochemical properties of related heterocyclic compounds, as seen in the study by S. Ozdemir et al. (2012), provide insights into their potential for optoelectronic applications. The novel combination of benzotriazole and quinoxaline units in acceptor moieties for polymer synthesis suggests applications in electrochromic devices and other electronic materials (S. Ozdemir et al., 2012).

Mechanism of Action

properties

IUPAC Name

4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-16(2)27-22(34)18-11-12-19-20(13-18)32-24(30(23(19)35)14-17-9-7-6-8-10-17)29-31(25(32)36)15-21(33)28-26(3,4)5/h6-13,16H,14-15H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQXEMBTCRBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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